(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of a trifluoromethyl group and a carboxylic acid functional group on a cyclohexane ring makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound, such as a trifluoromethylated cyclohexene, in the presence of a chiral catalyst. This process ensures the formation of the (1S,3R) enantiomer with high enantiomeric purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .
Chemical Reactions Analysis
Types of Reactions: (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
Chemistry: In chemistry, (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals. Its chiral nature makes it valuable for developing enantiomerically pure drugs .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials science applications. Its stability and reactivity make it a versatile intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The trifluoromethyl group enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
(1S,3R)-(-)-Camphoric acid: Another chiral compound with similar structural features but different functional groups.
(1R,3S)-(+)-Camphoric acid: An enantiomer of camphoric acid with distinct stereochemistry.
Uniqueness: (1S,3R)-3-Trifluoromethyl-cyclohexanecarboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more lipophilic and metabolically stable compared to similar compounds without the trifluoromethyl group .
Properties
IUPAC Name |
(1S,3R)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWFGSSEGRSHR-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.